Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate

Description

Chemical Identity and Nomenclature

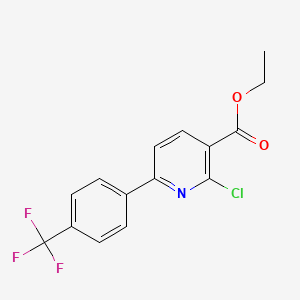

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a heterocyclic organic compound belonging to the nicotinate ester family. Its systematic IUPAC name is ethyl 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate , reflecting its pyridine core with substituents at the 2-, 3-, and 6-positions. The molecular formula is C₁₅H₁₁ClF₃NO₂ , with a molecular weight of 329.71 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1187930-16-0 | |

| SMILES | CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=C(C=C2)C(F)(F)F | |

| InChI Key | MYROPHGDIQNAOT-UHFFFAOYSA-N |

The compound features a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethylphenyl group at position 6, and an ethyl ester at position 3. This trifunctional architecture enhances its utility in synthetic chemistry, particularly in cross-coupling reactions.

Historical Development and Discovery

The synthesis of this compound emerged from advancements in regioselective coupling methodologies. Early routes to analogous nicotinates relied on classical condensation reactions, but modern approaches leverage palladium-catalyzed cross-coupling to achieve higher specificity. For instance, Suzuki-Miyaura coupling has been employed to attach aryl groups to halogenated pyridine cores, a strategy applicable to this compound.

The compound gained prominence in the 2020s as a versatile intermediate in pharmaceutical research, particularly for kinase inhibitor development. Its trifluoromethyl group enhances metabolic stability and bioavailability, aligning with trends in fluorinated drug design. Patent literature highlights its role in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation.

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic use of substituents to modulate electronic and steric properties in heterocycles. The pyridine core serves as a rigid scaffold, while the substituents influence reactivity:

| Substituent | Role | Impact on Reactivity |

|---|---|---|

| Chlorine (C2) | Electrophilic directing group | Facilitates Suzuki coupling at C2 |

| Trifluoromethylphenyl (C6) | Electron-withdrawing moiety | Enhances stability and lipophilicity |

| Ethyl ester (C3) | Protecting group for carboxylic acids | Enables late-stage functionalization |

This compound’s trifluoromethyl group is particularly notable, as fluorinated aromatics are prized in agrochemicals and pharmaceuticals for their resistance to oxidative degradation. Additionally, the chlorine atom provides a handle for further derivatization, making the compound a linchpin in multi-step syntheses.

In heterocyclic chemistry, such structurally nuanced compounds bridge traditional synthesis and modern catalytic methods. For example, the ethyl ester can be hydrolyzed to a carboxylic acid, enabling diversification into amides or ketones, while the chlorine atom permits cross-coupling to introduce aryl or heteroaryl fragments. This dual functionality underscores its value in constructing complex molecular architectures.

Properties

IUPAC Name |

ethyl 2-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2/c1-2-22-14(21)11-7-8-12(20-13(11)16)9-3-5-10(6-4-9)15(17,18)19/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYROPHGDIQNAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135372 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261802-95-2 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261802-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-6-[4-(trifluoromethyl)phenyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination and Trifluorophenyl Substitution

One of the conventional routes involves starting from ethyl nicotinate derivatives, followed by selective chlorination and subsequent substitution with a 4-trifluorophenyl group.

- Preparation of Ethyl 6-chloro-2-(trifluoromethyl)nicotinate via chlorination of ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate.

- Reaction Conditions: Typically involves microwave irradiation with phenyl dichlorophosphate at elevated temperatures (~170°C), achieving yields around 68%.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate to ethyl 6-chloro-2-(trifluoromethyl)nicotinate | Ethyl 6-hydroxy derivative + phenyl dichlorophosphate | Microwave at 170°C, 30 min | 68% | Efficient, high-yielding, suitable for scale-up |

Multi-step Synthesis via Intermediates

This approach involves forming key intermediates, such as ethyl 2-methyl-6-(trifluoromethyl) nicotinate, through condensation reactions, followed by chlorination and substitution reactions.

- Intermediate Formation: Ethyl acetoacetate reacts with ammonium carbamate in methanol to produce ethyl (Z)-3-aminobut-2-enoate, which is further condensed to form the target nicotinic ester.

- Yield Data: The overall yield for the two-step process can reach approximately 77.4%.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Formation of intermediate | Ethyl acetoacetate + ammonium carbamate | Methanol, room temp | Quantitative | Widely adopted route |

| Cyclization to nicotinic ester | Intermediate + chlorinating agent | Elevated temp | Variable | Often low yield, purification needed |

One-Pot Multi-Component Reactions

Recent advances focus on one-pot reactions combining chlorination, substitution, and cyclization to reduce steps and improve yields.

- Use of ethyl 4-chloro-3-oxobutyrate with trifluoromethyl-containing reagents under acid/base catalysis.

- Advantages: Reduced side reactions, fewer purification steps, and higher overall yields.

| Route | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Route C-1 (Preferred) | Ethyl 4-chloro-3-oxobutyrate + trifluoromethyl reagents | Acidic, one-pot | High linear yield | Suitable for industrial scale |

Alternative Synthesis via Aromatic Amination

An alternative involves aromatic amination of phenyl derivatives, followed by cyclization to form the nicotinic ring.

- Nucleophilic aromatic substitution with amino groups.

- Cyclization using suitable halogenating agents.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Aromatic amination | Aromatic halides + amines | Elevated temperature | Moderate to high | Requires careful control to minimize byproducts |

Summary of Key Reaction Conditions and Yields

| Method | Key Reactants | Typical Reaction Conditions | Approximate Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave chlorination | Ethyl 6-hydroxy derivatives + phenyl dichlorophosphate | Microwave at 170°C | 68% | Rapid, high-yield | Equipment-dependent |

| Multi-step condensation | Acetoacetate + ammonium carbamate | Methanol, room temp | 77.4% | High yield, scalable | Multi-step process |

| One-pot reactions | Chlorinated intermediates + trifluoromethyl reagents | Acidic, controlled temperature | High | Simplified, efficient | Purification challenges |

| Aromatic amination | Halogenated aromatics + amines | Elevated temp | 60-70% | Versatile | Side reactions possible |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinates.

Oxidation: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinic acid.

Reduction: Formation of 2-chloro-6-(4-trifluorophenyl)nicotinamide.

Scientific Research Applications

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Differences :

- Position 2 : Difluoromethyl (–CF₂H) replaces chloro (–Cl).

- Position 6 : 4-Fluorophenyl replaces 4-trifluorophenyl.

Properties :

- Molecular Formula: C₁₅H₁₂F₃NO₂ (vs. C₁₅H₁₁ClF₃NO₂ for the target compound).

- Lipophilicity: The trifluorophenyl group in the target compound increases logP compared to the mono-fluorinated analog, enhancing membrane permeability .

Applications : Used in kinase inhibition studies; the reduced steric bulk of 4-fluorophenyl may favor binding in less constrained active sites .

Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate (CAS 100278-33-9)

Structural Differences :

- Position 2 : Phenyl (–C₆H₅) replaces chloro (–Cl).

- Position 5: Cyano (–CN) and amino–(4-chlorobenzyl) groups are introduced.

Properties :

- Molecular Complexity: Additional functional groups (cyano, amino) enable hydrogen bonding and dipole interactions, increasing solubility in polar solvents.

- Reactivity: The amino group facilitates coordination with metal ions, as seen in copper complexes of nicotinate derivatives .

Applications: Likely explored for antimicrobial or anticancer activity due to the presence of chlorobenzyl and cyano moieties, which are common in bioactive molecules .

Ethyl 5-Cyano-6-[(2,4-Dichlorophenyl)Sulfanyl]-2-Phenylnicotinate (CAS 477866-73-2)

Structural Differences :

- Position 2 : Phenyl (–C₆H₅) replaces chloro (–Cl).

- Position 6 : Sulfanyl–(2,4-dichlorophenyl) replaces trifluorophenyl.

Properties :

- Electrophilicity : The sulfanyl group (–S–) introduces nucleophilic reactivity, contrasting with the inert trifluorophenyl group.

Applications : Sulfanyl-containing analogs are often investigated for antioxidant or enzyme-inhibitory properties .

Data Table: Key Comparisons

| Compound | Position 2 Substituent | Position 6 Substituent | Molecular Formula | Key Features |

|---|---|---|---|---|

| Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate | –Cl | 4-Trifluorophenyl | C₁₅H₁₁ClF₃NO₂ | High lipophilicity, metabolic stability, strong electron-withdrawing effects |

| Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate | –CF₂H | 4-Fluorophenyl | C₁₅H₁₂F₃NO₂ | Moderate lipophilicity, reduced steric hindrance |

| Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate | –C₆H₅ | –NH–(4-chlorobenzyl), –CN | C₂₃H₁₉ClN₄O₂ | Enhanced solubility, metal coordination capability |

| Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate | –C₆H₅ | –S–(2,4-dichlorophenyl) | C₂₂H₁₅Cl₂N₂O₂S | Nucleophilic reactivity, steric hindrance |

Biological Activity

Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of a chloro group and a trifluorophenyl moiety. Its molecular formula is , and it is classified under specialty chemicals with applications in pharmaceuticals and organic synthesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances binding affinity, potentially leading to significant pharmacological effects. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through modulation of key signaling pathways .

Antiviral Activity

Recent studies have explored the antiviral potential of nicotinic acid derivatives, including this compound. For instance, a related compound demonstrated promising inhibitory activity against HIV-1 reverse transcriptase-associated RNase H, with an IC50 value of 24 μM. This suggests that modifications to the nicotinic framework can lead to enhanced antiviral properties .

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structures have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. For example, compounds derived from nicotinic acid exhibited IC50 values as low as 0.068 μM against cancer cell lines, indicating strong potential for development as anticancer agents .

Study on RNase H Inhibition

A study focused on the synthesis and evaluation of nicotinic acid derivatives highlighted the structure-activity relationship (SAR) of these compounds. The results indicated that modifications at the 4-position significantly influenced RNase H inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl was associated with increased potency .

Cytotoxicity Assessment

A comprehensive evaluation involving multiple human cancer cell lines revealed that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin. This suggests that this compound and its analogs could serve as promising candidates for further development in cancer therapy .

Summary of Biological Activities

Q & A

Synthesis and Reaction Optimization

Basic : What are the common synthetic routes for Ethyl 2-chloro-6-(4-trifluorophenyl)nicotinate, and how can reaction parameters (e.g., temperature, catalyst) be optimized? Methodological Answer :

- Nucleophilic Aromatic Substitution : Chlorination at the 2-position can be achieved via directed metalation or using chlorinating agents (e.g., POCl₃) under controlled temperatures (60–80°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling for introducing the 4-trifluorophenyl group at the 6-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water .

- Yield Optimization : Monitor reaction progress via TLC/HPLC. Catalyst loading (1–5 mol%) and solvent polarity (DMF vs. THF) significantly impact yields .

Advanced : How can regioselectivity challenges during chloro and trifluorophenyl group installation be addressed? Methodological Answer :

- Directing Groups : Use protecting groups (e.g., Boc) on the pyridine nitrogen to direct electrophilic substitution .

- Computational Modeling : DFT calculations predict electron-deficient sites for selective functionalization .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity .

Analytical Characterization

Basic : What spectroscopic techniques are essential for characterizing this compound? Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C2, trifluorophenyl at C6 via coupling constants and splitting patterns) .

- LC-MS : Verify molecular ion peak ([M+H]⁺ at m/z 320.04) and purity (>95%) .

Advanced : How to resolve overlapping signals in NMR spectra caused by trifluoromethyl and aromatic protons? Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons and assign quaternary carbons .

- 19F NMR : Directly probes the trifluoromethyl group’s electronic environment (δ -60 to -65 ppm) .

Stability and Degradation

Basic : What storage conditions are recommended to maintain compound stability? Methodological Answer :

- Storage : -20°C in inert atmosphere (argon) to prevent hydrolysis of the ester group .

- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to minimize ester degradation .

Advanced : How does photodegradation impact the compound’s bioactivity, and how can it be mitigated? Methodological Answer :

- Light Exposure Studies : Use UV-Vis spectroscopy to track degradation products. Trifluorophenyl groups enhance UV stability compared to nitro derivatives .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v to reduce radical-mediated degradation .

Reactivity and Functionalization

Basic : What functional groups in the compound are reactive for further derivatization? Methodological Answer :

- Ester Group : Hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH, 70°C) for salt formation .

- Chloro Substituent : Nucleophilic displacement with amines (e.g., piperazine) to generate amide derivatives .

Advanced : How does the electron-withdrawing trifluorophenyl group influence reactivity in cross-coupling reactions? Methodological Answer :

- Electronic Effects : Trifluorophenyl reduces electron density at C6, slowing Pd-catalyzed couplings. Use electron-rich ligands (e.g., XPhos) to enhance reactivity .

- Competitive Pathways : Competing C-Cl vs. C-F activation requires careful selection of catalyst (e.g., Ni vs. Pd) .

Data Contradictions and Validation

Basic : How to address discrepancies in reported melting points or spectral data? Methodological Answer :

- Purity Analysis : Compare HPLC retention times with standards (≥98% purity) to rule out impurities .

- Interlaboratory Calibration : Validate NMR chemical shifts using internal references (e.g., TMS) .

Advanced : Why do computational models (e.g., LogP predictions) conflict with experimental solubility data? Methodological Answer :

- Solvent Effects : LogP values (predicted: 3.2) may not account for specific solvent-solute interactions (e.g., DMSO’s H-bonding) .

- Crystal Packing : X-ray crystallography reveals intermolecular interactions (e.g., π-stacking) that alter solubility .

Safety and Waste Management

Basic : What PPE is required for handling this compound? Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods due to volatile intermediates (e.g., chloro derivatives) .

Advanced : How to neutralize halogenated waste generated during synthesis? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.